molecular formula C14H8Cl2N4 B15217213 [6-Chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile CAS No. 88571-17-9

[6-Chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile

Cat. No.: B15217213
CAS No.: 88571-17-9
M. Wt: 303.1 g/mol
InChI Key: DOEVJZZSXJRPCV-UHFFFAOYSA-N
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Description

2-(6-Chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both pyridine and imidazole rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and bromination steps. The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include H2O2 and KMnO4, typically used in aqueous or organic solvents.

    Reduction: NaBH4 and LiAlH4 are commonly used in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products. Substitution reactions can result in a variety of substituted imidazo[1,2-a]pyridines.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile is unique due to the presence of both chlorine atoms and the acetonitrile group, which contribute to its distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

88571-17-9

Molecular Formula

C14H8Cl2N4

Molecular Weight

303.1 g/mol

IUPAC Name

2-[6-chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile

InChI

InChI=1S/C14H8Cl2N4/c15-9-1-3-11(18-7-9)14-12(5-6-17)20-8-10(16)2-4-13(20)19-14/h1-4,7-8H,5H2

InChI Key

DOEVJZZSXJRPCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)C2=C(N3C=C(C=CC3=N2)Cl)CC#N

Origin of Product

United States

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